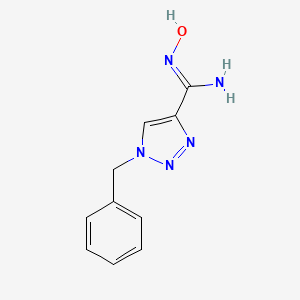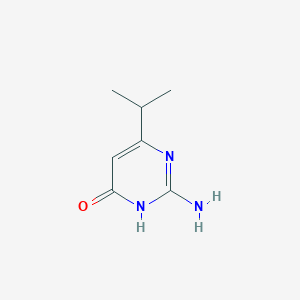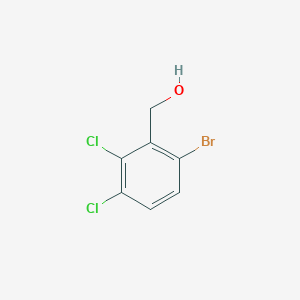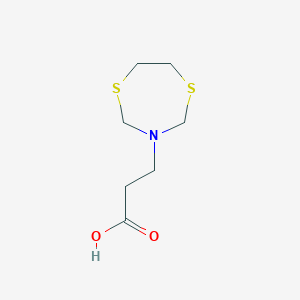
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole
説明
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C10H7BrN4 and its molecular weight is 263.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Affinity to Receptors
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole shows potential in understanding the functions of imidazoline I(2) receptors. A study by Sączewski et al. (2003) highlighted the use of 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (a derivative) for investigating imidazoline I(2) receptors, demonstrating a significant difference in affinity compared to alpha(2)-adrenergic receptors (Sączewski et al., 2003).
Structural Characterization
The compound's structure has been characterized in various studies. For instance, Anuradha et al. (2014) conducted a study on 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, detailing its spectroscopic characterization and crystal structure (Anuradha et al., 2014).
Potential as Thromboxane Synthetase Inhibitors
Wright et al. (1986) explored derivatives of 1H-imidazol-1-ylalkylamines, which included compounds similar to this compound, for their potential as thromboxane synthetase inhibitors and antihypertensive agents (Wright et al., 1986).
Role in 5-HT3 Receptor Antagonists
Research by Bermudez et al. (1992) indicated that indazole, a core component of this compound, serves as an effective bioisostere in imidazole class of 5-HT3 receptor antagonists, implying potential therapeutic applications (Bermudez et al., 1992).
Energetic Salts Synthesis
Srinivas et al. (2014) investigated imidazole-based molecules, including structures related to this compound, for applications in nitrogen-rich gas generators. These compounds were noted for their positive heats of formation and high energy contribution from their molecular backbone (Srinivas et al., 2014).
Antioxidant and α-Glucosidase Inhibition
Mphahlele et al. (2020) evaluated the antioxidant potential and α-glucosidase inhibitory effect of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant biological activity. This research underlines the compound's potential in biochemical applications (Mphahlele et al., 2020).
Ring Transformation Studies
Fujimura et al. (1984) conducted a study on the ring transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl)-methyl-3-phenyl-1H-indazoles, providing insights into the structural flexibility and potential chemical transformations of indazole-based compounds (Fujimura et al., 1984).
作用機序
Target of Action
It’s known that indole derivatives, which include 5-bromo-3-(1h-imidazol-2-yl)-1h-indazole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates their function . It’s likely that this compound operates in a similar manner, altering the activity of its targets to produce its effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may impact a wide range of biochemical pathways .
Result of Action
Given the broad range of activities associated with indole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
生化学分析
Biochemical Properties
5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the binding of the compound to its target molecules.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of This compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may activate certain receptors, triggering signaling cascades that result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes may metabolize this compound into various metabolites, which can then be excreted through the liver and kidneys . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target cells and tissues . The distribution of this compound can affect its bioavailability and therapeutic efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
特性
IUPAC Name |
5-bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRGJQCDGNHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743700 | |
| Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-83-4 | |
| Record name | 5-Bromo-3-(2H-imidazol-2-ylidene)-2,3-dihydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)




![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)


![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
